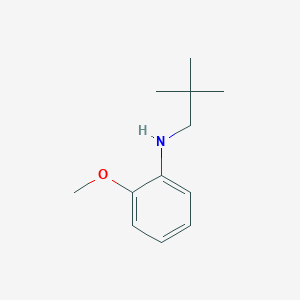

N-(2,2-dimethylpropyl)-2-methoxyaniline

Descripción

N-(2,2-dimethylpropyl)-2-methoxyaniline is an aromatic amine derivative featuring a methoxy group at the ortho position of the aniline ring and a bulky 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The neopentyl substituent imparts significant steric hindrance, distinguishing it from simpler alkyl-substituted analogs.

Propiedades

Fórmula molecular |

C12H19NO |

|---|---|

Peso molecular |

193.28 g/mol |

Nombre IUPAC |

N-(2,2-dimethylpropyl)-2-methoxyaniline |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)9-13-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 |

Clave InChI |

ZCFNMYVNMCURNH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CNC1=CC=CC=C1OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2-methoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of N-(2,2-dimethylpropyl)-2-methoxyaniline may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as transition metal-catalyzed reactions, can be employed to enhance the efficiency of the synthesis. The use of renewable starting materials and green chemistry principles is also being explored to make the production process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,2-dimethylpropyl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(2,2-dimethylpropyl)-2-methoxyaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for the development of pharmaceutical agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(2,2-dimethylpropyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.

Comparación Con Compuestos Similares

N-Isopropyl-2-methoxyaniline (CID 15278695)

Molecular Formula: C₁₀H₁₅NO Key Features:

Comparison :

- Steric Effects : The isopropyl group is less bulky than the neopentyl group in the target compound, resulting in lower steric hindrance. This may enhance solubility in polar solvents compared to the neopentyl analog.

- Electronic Effects : Both compounds share an ortho-methoxy group, which donates electron density to the aromatic ring. However, the neopentyl group’s branching may slightly increase electron-donating effects at the nitrogen due to hyperconjugation.

- Molecular Weight : Lower molecular weight (153.23 g/mol vs. 193.29 g/mol) suggests differences in volatility and crystallization behavior.

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline (MFCD10688139)

Key Features :

Comparison :

- Lipophilicity: The phenylpropoxy and phenoxy groups significantly increase lipophilicity (predicted higher logP) compared to the target compound. This may enhance membrane permeability but reduce aqueous solubility.

- In contrast, the neopentyl group in the target compound provides compact steric shielding.

- Applications : Likely tailored for prolonged biological activity due to its size, whereas the target compound may prioritize synthetic versatility.

N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline (CAS 356538-43-7)

Molecular Formula: C₁₆H₁₆Cl₂NO₂ Key Features:

Comparison :

- Electronegativity: The dichlorophenoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference may alter reactivity in electrophilic substitution reactions.

- Positional Isomerism: The meta-methoxy group in this compound vs. ortho-methoxy in the target compound affects ring electronics.

- Toxicity Profile : Chlorine atoms may confer higher toxicity or environmental persistence compared to the alkyl-substituted target compound.

Research Implications

- Synthetic Utility : The neopentyl group in the target compound offers a balance between steric protection and synthetic accessibility, making it preferable for catalysis-sensitive reactions.

- Biological Relevance : Simpler analogs like N-isopropyl-2-methoxyaniline may serve as intermediates, while bulkier derivatives (e.g., MFCD10688139) could be explored for sustained-release drug formulations.

Actividad Biológica

N-(2,2-dimethylpropyl)-2-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2,2-dimethylpropyl)-2-methoxyaniline is characterized by a bulky 2,2-dimethylpropyl substituent attached to an aniline core with a methoxy group. Its molecular formula is C13H19NO, and it has a molecular weight of approximately 207.31 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that N-(2,2-dimethylpropyl)-2-methoxyaniline exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

Anticancer Properties

In addition to its antimicrobial effects, N-(2,2-dimethylpropyl)-2-methoxyaniline has been investigated for its anticancer potential. Studies have demonstrated that the compound can induce apoptosis in cancer cells through several mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

- Cell Lines Tested : The compound has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- IC50 Values : In vitro studies revealed IC50 values ranging from 10 to 25 µM for different cancer cell lines, indicating moderate potency.

The biological activity of N-(2,2-dimethylpropyl)-2-methoxyaniline is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and oxidative stress pathways.

- Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling in both microbial and cancerous cells.

- Oxidative Stress : By influencing oxidative stress pathways, it may exert protective effects against cellular damage.

Case Studies

Several case studies highlight the biological activity of N-(2,2-dimethylpropyl)-2-methoxyaniline:

- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.

- Cancer Cell Apoptosis : Another study explored the compound's ability to induce apoptosis in human breast cancer cells through mitochondrial pathway activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.